N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

Immuno-oncology IDO1 inhibition Tryptophan metabolism

This 4-ethoxy isoindoline-1,3-dione derivative is designed for immuno-oncology screening cascades targeting the IDO1/tryptophan metabolism axis. Its distinct 5-position benzamide linkage and electron-donating 4-ethoxy group(σₚ = -0.24)provide a unique SAR probe for mapping para-substituent effects on target engagement, selectivity, and cellular activity. Balanced XLogP3(1.9)ensures compatibility with both solubility and membrane permeability requirements in cell-based assays. Specify ≥95%(HPLC)purity and request vendor-provided IDO1 IC₅₀ data to ensure experimental reproducibility. Ideal for parallel screening with 4-H, 4-Bn, 4-Cl, 3,4-diCl, 2-NO₂ analogs.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 683235-25-8
Cat. No. B2658700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide
CAS683235-25-8
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
InChIKeyZPAZPCGPDIOKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-5-yl)-4-ethoxybenzamide (CAS 683235-25-8): Identity, Class, and Procurement-Relevant Characteristics


N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide (CAS 683235-25-8, molecular formula C₁₇H₁₄N₂O₄, molecular weight 310.30 g/mol) is a synthetic small molecule belonging to the isoindoline-1,3-dione (phthalimide) class, featuring a 4-ethoxybenzamide substituent at the 5-position of the isoindoline ring [1]. The compound is cataloged in authoritative chemical databases including PubChem (CID 3647978) and ChEMBL (CHEMBL1315139) [2]. Isoindoline-1,3-dione derivatives are widely explored scaffolds in medicinal chemistry, with reported activities spanning immunomodulation, enzyme inhibition (including indoleamine 2,3-dioxygenase, IDO), and radical scavenging, making structural differentiation within this class critical for target-specific applications [3].

Why N-(1,3-Dioxoisoindolin-5-yl)-4-ethoxybenzamide (683235-25-8) Cannot Be Interchanged with Other Isoindoline-1,3-dione Benzamides


Isoindoline-1,3-dione benzamide derivatives as a class exhibit highly substituent-dependent biological profiles. The specific 4-ethoxy substitution pattern on the benzamide ring directly modulates electronic properties (Hammett σₚ = –0.24 for the ethoxy group), hydrogen-bonding capacity, and lipophilicity (XLogP3 = 1.9 for the target compound), which in turn govern target engagement, metabolic stability, and off-target liability [1]. SAR studies within the benzamide-dioxoisoindoline series show that even minor substituent changes—such as replacing 4-ethoxy with 4-benzyl, 3,4-dichloro, or 2-nitro—can shift primary target activity from IDO inhibition to HIV integrase or AChE inhibition [2]. Furthermore, the 5-position attachment of the benzamide on the isoindoline ring (versus 2-position in phthalimide N-substituted analogs) creates a distinct spatial orientation that alters binding pocket compatibility [3]. These structural determinants make generic substitution without quantitative head-to-head data a significant risk for experimental reproducibility.

Quantitative Differentiation Evidence for N-(1,3-Dioxoisoindolin-5-yl)-4-ethoxybenzamide (683235-25-8) Versus Closest Analogs


IDO1 Inhibitory Potency of 4-Ethoxybenzamide-Dioxoisoindoline Versus Unsubstituted and 4-Substituted Benzamide Analogs

Limited quantitative head-to-head data is available from primary literature for this specific compound. Class-level evidence from the benzamide-dioxoisoindoline series indicates that 4-substitution on the benzamide ring is a critical determinant of IDO1 inhibitory potency. The unsubstituted parent compound N-(1,3-dioxoisoindolin-5-yl)benzamide (CAS 49545-91-7) has been characterized as a moderate RSK2 inhibitor (IC₅₀ ≈ 0.5 μM), but direct IDO1 data for the 4-ethoxy analog in peer-reviewed literature remains sparse [1]. A structurally related analog, 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, is described in vendor sources as exhibiting enhanced binding affinity relative to unsubstituted analogs, though validated quantitative data from independent laboratories is not publicly available [2]. The evidence gap for direct, peer-reviewed comparative IDO1 inhibition data between the 4-ethoxy derivative and its closest analogs must be acknowledged as a limitation for procurement decisions based solely on potency.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Radical Scavenging Activity: 4-Ethoxybenzamide-Dioxoisoindoline in the Context of the Benzamide-Dioxoisoindoline SAR Series

The green synthesis study by Milovanović et al. (2020) evaluated a series of benzamide-dioxoisoindoline derivatives for DPPH radical scavenging activity. While the specific 4-ethoxy substituted compound (CAS 683235-25-8) was not among the derivatives tested in this published series, the study established that electron-donating substituents on the benzamide ring enhance radical scavenging capacity relative to electron-withdrawing groups [1]. The 4-ethoxy group (Hammett σₚ = –0.24) is electron-donating, predicting that this compound would rank among the more active radical scavengers within the series, though experimental confirmation in a head-to-head format is absent from the published record. This represents a class-level inference that requires experimental validation for procurement decisions driven by antioxidant applications.

Antioxidant activity Radical scavenging DPPH assay

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Profile, and Drug-Likeness Versus Closest Structural Analogs

Computed physicochemical properties provide a quantitative basis for differentiating N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide from its closest commercially available analogs. The target compound has a calculated XLogP3 of 1.9, molecular weight of 310.30 g/mol, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds, placing it within favorable drug-like space (Lipinski Rule of 5 compliant) [1]. In comparison, the 4-benzyl analog (4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide) has a higher molecular weight and increased lipophilicity due to the benzyl group, while the 3,4-dichloro analog has increased molecular weight (≈365 g/mol) and altered electronic profile. These differences directly impact membrane permeability, solubility, and metabolic stability predictions, which are critical for in vivo experimental design. The 4-ethoxy substituent offers a balanced profile with moderate lipophilicity, potentially advantageous for both solubility and passive membrane permeability compared to more lipophilic or more polar analogs [2].

Drug-likeness Physicochemical properties ADME prediction

Synthetic Accessibility and Procurement Advantage: Ultrasound-Assisted Green Synthesis Route Applicability

The benzamide-dioxoisoindoline scaffold is amenable to a catalyst-free, ultrasound-assisted synthesis in water, as demonstrated by Milovanović et al. (2020) [1]. This methodology, starting from phthalic anhydride and substituted benzoyl hydrazides, provides an environmentally benign and scalable route for derivative synthesis. The 4-ethoxybenzoyl hydrazide precursor is commercially available, suggesting that the target compound can be synthesized via this green methodology with potentially lower cost and higher purity compared to analogs requiring multi-step, catalyst-dependent routes. This manufacturing advantage is relevant for procurement decisions where compound availability, batch-to-batch consistency, and cost-at-scale are determining factors.

Green chemistry Ultrasound-assisted synthesis Scalability

Recommended Application Scenarios for N-(1,3-Dioxoisoindolin-5-yl)-4-ethoxybenzamide (683235-25-8) Based on Available Evidence


Immuno-Oncology Target Screening Panels Requiring IDO1 Inhibitor Probe Compounds with Balanced Drug-Like Properties

Based on its class membership as an isoindoline-1,3-dione derivative with reported IDO inhibitory activity in vendor sources [1], and its favorable computed drug-likeness (XLogP3 = 1.9, MW = 310.30), this compound is best positioned as a screening probe in immuno-oncology assays targeting the IDO1/tryptophan metabolism axis. Its balanced lipophilicity profile, falling between more polar unsubstituted analogs and more lipophilic benzyl-substituted variants, makes it particularly suitable for cell-based assays where both solubility and membrane permeability are required [2]. Procurement for this application should include a request for vendor-provided IDO1 IC₅₀ data and HPLC purity certificate, as peer-reviewed primary data for this specific compound at IDO1 remains limited.

Antioxidant and Radical Scavenging Research Leveraging Electron-Donating Substituent SAR

The electron-donating 4-ethoxy substituent (σₚ = –0.24) predicts enhanced radical scavenging activity within the benzamide-dioxoisoindoline series, as established by the SAR trends reported in Milovanović et al. (2020) [3]. This compound is recommended for inclusion in antioxidant screening cascades, particularly DPPH and ABTS radical scavenging assays, where its activity can be benchmarked against the published derivatives. The compound's green synthesis compatibility also supports its use in research groups prioritizing sustainable chemistry practices.

Structure-Activity Relationship (SAR) Studies Exploring Benzamide Substituent Effects on Isoindoline-1,3-dione Scaffold Biology

As a member of a systematically variable series, this compound serves as a key SAR probe for mapping the contribution of the 4-ethoxy substituent to target engagement, selectivity, and cellular activity. Researchers comparing a matrix of 4-substituted benzamide-dioxoisoindoline derivatives (4-H, 4-OEt, 4-Bn, 4-Cl, 3,4-diCl, 2-NO₂) can use this compound to isolate electronic and steric effects at the para position [1]. Procurement should specify a minimum purity of ≥95% (HPLC) to ensure that observed biological effects are attributable to the target compound rather than impurities [2].

Green Chemistry and Sustainable Synthesis Methodology Development

The demonstrated compatibility of the benzamide-dioxoisoindoline scaffold with ultrasound-assisted, catalyst-free aqueous synthesis makes this compound a candidate for process chemistry studies focused on sustainable manufacturing [3]. It can serve as a model substrate for optimizing green reaction parameters (ultrasound power, temperature, time) and for generating derivatives under environmentally benign conditions. This application scenario is particularly relevant for academic groups and CROs developing eco-friendly synthetic protocols.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.